4,6-Dibromo-3-hydroxyanthranilic acid, also known as NCR-631, is a synthetic compound derived from 3-hydroxyanthranilic acid, which is an intermediate in the kynurenine pathway of tryptophan metabolism. This compound has garnered attention due to its role as a reversible inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase, an enzyme that converts 3-hydroxyanthranilic acid into quinolinic acid, a neurotoxin associated with neurodegenerative diseases.
4,6-Dibromo-3-hydroxyanthranilic acid is synthesized from 3-hydroxyanthranilic acid through bromination processes. The compound's structure features two bromine atoms substituted at the 4 and 6 positions of the anthranilic acid backbone. This modification enhances its inhibitory properties against specific enzymes in the kynurenine pathway.
This compound belongs to the class of organic compounds known as anthranilic acids, which are characterized by their aromatic ring structure and amino group. It is classified as a brominated derivative of 3-hydroxyanthranilic acid.
The synthesis of 4,6-dibromo-3-hydroxyanthranilic acid typically involves the bromination of 3-hydroxyanthranilic acid using brominating agents such as bromine or N-bromosuccinimide in suitable solvents like acetonitrile.
The molecular formula for 4,6-dibromo-3-hydroxyanthranilic acid is CHBrN\O. The compound features:
4,6-Dibromo-3-hydroxyanthranilic acid primarily acts as an inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase. Its mechanism involves binding to the active site of the enzyme, preventing substrate conversion.
The mechanism by which 4,6-dibromo-3-hydroxyanthranilic acid exerts its effects involves:
Studies indicate that administration of NCR-631 results in a significant increase in plasma and brain concentrations of 3-hydroxyanthranilic acid while not significantly affecting other metabolites in the kynurenine pathway .
4,6-Dibromo-3-hydroxyanthranilic acid has several applications in scientific research:
4,6-Dibromo-3-hydroxyanthranilic acid (C₇H₅Br₂NO₃) is a halogenated derivative of the endogenous metabolite 3-hydroxyanthranilic acid (3-HAA), where bromine atoms replace hydrogens at positions 4 and 6 on the aromatic ring. Its systematic IUPAC name is 2-amino-4,6-dibromo-3-hydroxybenzoic acid. The compound is also designated by the research code NCR-631, reflecting its development within pharmaceutical research programs. Key identifiers include:
Structurally, it features a benzoic acid backbone substituted with an amino group (-NH₂) at position 2, hydroxyl (-OH) at position 3, and bromine atoms at positions 4 and 6. This arrangement creates a sterically hindered molecule with specific hydrogen-bonding capabilities. The bromine substitutions significantly increase its lipophilicity compared to 3-HAA (logP ≈ 2.5 vs. 1.05 for 3-HAA), enhancing membrane permeability and bioavailability [6] [9]. Physical characterization describes it as a white to off-white crystalline solid, soluble in alkaline aqueous solutions (due to deprotonation of the carboxylic acid) and polar organic solvents like dimethyl sulfoxide (DMSO).
Table 1: Chemical Identifiers and Properties of 4,6-Dibromo-3-hydroxyanthranilic Acid
Property | Value/Descriptor |
---|---|
Systematic Name | 2-Amino-4,6-dibromo-3-hydroxybenzoic acid |
Common Synonyms | NCR-631; 4,6-DiBr-3-HAA |
Molecular Formula | C₇H₅Br₂NO₃ |
Molecular Weight | 310.92 g/mol |
SMILES | OC(=O)C1=C(Br)C=C(Br)C(O)=C1N |
InChIKey | SEAVVBUQSYHVKP-UHFFFAOYSA-N |
Appearance | White crystalline solid |
Solubility | Soluble in alkaline water, DMSO; insoluble in non-polar solvents |
The synthesis of 4,6-dibromo-3-hydroxyanthranilic acid emerged in the 1990s from targeted efforts to develop potent inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), a pivotal enzyme in the kynurenine pathway. This initiative was driven by the neurotoxic implications of quinolinic acid (QUIN), an NMDA receptor agonist whose production depends on 3-HAO activity. Earlier inhibitors included mono-halogenated 3-HAA analogues (4-chloro-, 4-fluoro-, 4-bromo-3-hydroxyanthranilic acids), which demonstrated efficacy but had limitations in stability and potency [2] [10].
Researchers at Astra Arcus AB synthesized the 4,6-dibromo variant (designated NCR-631) to enhance enzyme-binding affinity and metabolic stability. The rationale centered on exploiting the increased electron-withdrawing effects and steric bulk of two bromine atoms to optimize interaction with the enzyme's active site. Batch synthesis protocols typically started from appropriately substituted anthranilic acid derivatives, involving sequential bromination and hydroxylation steps [2]. Key milestones include:
Table 2: Historical Development Milestones of 4,6-Dibromo-3-hydroxyanthranilic Acid
Year | Development Milestone | Significance |
---|---|---|
~1990 | Synthesis of mono-halogenated 3-HAA analogues | Established proof-of-concept for 3-HAO inhibition |
1993 | Synthesis of NCR-631 (Batch 205/93) | Improved stability and potency via dual bromination |
1996 | In vivo QUIN reduction in rats (Luthman et al.) | Demonstrated blood-brain barrier penetration and efficacy |
1999 | Comparative in vitro/in vivo studies (Linderberg et al.) | Validated correlation between enzyme inhibition and biomarker modulation |
4,6-Dibromo-3-hydroxyanthranilic acid functions as a competitive reversible inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), a non-heme iron-dependent enzyme that catalyzes the oxidative ring-opening of 3-hydroxyanthranilic acid (3-HAA) to form 2-amino-3-carboxymuconate semialdehyde (ACMS). ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a potent neurotoxin and NMDA receptor agonist implicated in excitotoxicity [1] [2] [5].
The compound's biochemical significance arises from its ability to:
Table 3: Biochemical Effects of 4,6-Dibromo-3-hydroxyanthranilic Acid in the Kynurenine Pathway
Biochemical Parameter | Effect of NCR-631 | Experimental Context |
---|---|---|
3-HAA levels | ↑↑↑ (up to 100-fold increase) | Rat plasma, 30 min post-gavage (250 mg/kg) |
Quinolinic acid levels | ↓↓↓ (>80% reduction) | Rat brain homogenates |
Kynurenic acid levels | ↔ (no significant change) | Rat plasma and brain tissue |
Anthranilic acid levels | ↔ | Rat plasma |
The accumulation of 3-HAA has complex biological implications. While 3-HAA possesses antioxidant properties in some contexts [9], it can also generate reactive oxygen species under physiological conditions. However, the primary therapeutic rationale for NCR-631 is neuroprotection via QUIN suppression, particularly relevant in conditions like:
Unlike broad kynurenine pathway modulators (e.g., KMO inhibitors), NCR-631 offers target specificity at the terminal enzymatic step preceding QUIN formation. This minimizes off-pathway effects but requires consideration of 3-HAA’s divergent roles in redox balance and immune modulation [7] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1